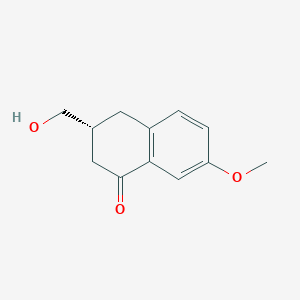

(3R)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

CAS No. |

651013-87-5 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3R)-3-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H14O3/c1-15-10-3-2-9-4-8(7-13)5-12(14)11(9)6-10/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m1/s1 |

InChI Key |

MFFXDEREWMSFGU-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=CC2=C(C[C@H](CC2=O)CO)C=C1 |

Canonical SMILES |

COC1=CC2=C(CC(CC2=O)CO)C=C1 |

Origin of Product |

United States |

Biological Activity

(3R)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 651013-87-5, is a compound belonging to the class of 3,4-dihydronaphthalenones. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : (3R)-3-(hydroxymethyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, antioxidant, and neuroprotective compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving molecular docking simulations demonstrated that it interacts effectively with key proteins involved in cancer cell proliferation. Specifically, it was found to inhibit the growth of several cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| HepG2 | 70% | Apoptosis induction |

| A549 | 65% | Cell cycle arrest |

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, thus protecting cells from oxidative stress. This activity is critical for preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects include:

- Nuclear Receptor Modulation : The compound acts as a selective modulator of nuclear receptors involved in metabolic regulation and cellular differentiation.

- Enzyme Inhibition : It inhibits specific enzymes that are crucial for tumor growth and survival.

- Gene Expression Regulation : By interacting with transcription factors, it alters the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study published in Molecular Cancer Therapeutics reported that treatment with this compound resulted in a marked decrease in cell viability and an increase in markers of apoptosis after 48 hours of exposure .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective effects against oxidative stress-induced neuronal damage in rat models. The results indicated a significant reduction in neuronal apoptosis markers when treated with the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Moving the methoxy group from C7 (target compound) to C5 (as in 2l) alters electronic distribution and steric effects, impacting reactivity .

- Chirality : The (3R) configuration in the target compound contrasts with the (3S) isomer (), which may exhibit divergent biological activity due to stereospecific binding .

Physicochemical and Crystallographic Properties

- Lipophilicity : Methyl or trifluoromethyl groups (e.g., 7-Chloro-6-(trifluoromethyl) derivative) increase lipophilicity, improving membrane permeability .

- Stereochemical Impact: The (3R)-hydroxymethyl group in the target compound creates a distinct chiral environment compared to non-hydroxylated analogs, influencing both solubility and receptor interactions .

Preparation Methods

Claisen–Schmidt Condensation

One of the effective methods for synthesizing this compound involves the Claisen–Schmidt condensation reaction. This method typically includes:

Reagents : 7-methoxy-1-tetralone and an appropriate aldehyde.

Conditions : The reaction is conducted in an organic solvent such as methanol or acetic acid, often in the presence of a base catalyst like sodium hydroxide or potassium hydroxide.

-

- The starting ketone and aldehyde are mixed in the solvent.

- A base is added to facilitate the formation of the enolate ion from the ketone.

- The mixture is stirred at room temperature for several hours, monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is neutralized and extracted with an organic solvent like dichloromethane.

- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Reductive Amination

Another method involves reductive amination which can be adapted for synthesizing derivatives of (3R)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one:

Reagents : A suitable amine and carbonyl compound.

Conditions : The reaction is typically carried out in solvents such as dichloromethane or N,N-dimethylformamide, using reducing agents like sodium borohydride or sodium triacetoxyborohydride.

-

- The amine and carbonyl compound are mixed in the chosen solvent.

- The reducing agent is added to facilitate the formation of the desired amine product.

- The reaction is conducted at temperatures ranging from 0 to 40°C.

- Following completion, purification is done via column chromatography.

Direct Hydroxymethylation

A more straightforward approach can involve direct hydroxymethylation of a naphthalene precursor:

Reagents : Formaldehyde or paraformaldehyde as hydroxymethylating agents.

Conditions : Typically carried out in a basic medium (e.g., sodium hydroxide solution) at elevated temperatures.

-

- The naphthalene derivative is treated with formaldehyde in a basic solution.

- The reaction mixture is heated and monitored until complete.

- Post-reaction workup includes acidification to precipitate the product followed by recrystallization from suitable solvents.

Purification of this compound can be achieved through several techniques:

Column Chromatography

Column chromatography is frequently employed to isolate the target compound from reaction mixtures:

Stationary Phase : Silica gel or alumina.

Mobile Phase : A gradient elution using solvents such as petroleum ether and ethyl acetate.

Recrystallization

Recrystallization remains a reliable method for purifying solid compounds:

Solvents used may include dichloromethane and methanol mixed in varying ratios.

The compound is dissolved at elevated temperatures and allowed to cool slowly to form pure crystals.

The preparation methods for this compound highlight the versatility of synthetic organic chemistry in accessing complex molecules. Each method offers unique advantages depending on available reagents and desired yields. Future research may focus on optimizing these pathways for enhanced efficiency and scalability.

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Claisen–Schmidt Condensation | 7-methoxy-1-tetralone, aldehyde | Room temperature | Varies |

| Reductive Amination | Amine, carbonyl compound | 0 to 40°C | Varies |

| Direct Hydroxymethylation | Formaldehyde | Basic medium, elevated temp | Varies |

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing the stereochemistry of (3R)-3-(Hydroxymethyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one?

- Methodological Answer: The stereochemistry of the compound can be confirmed using X-ray crystallography, as demonstrated for structurally similar dihydronaphthalenones in crystallographic studies . Additional techniques include nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity of protons and chiral chromatography to resolve enantiomeric purity. Polarimetry or circular dichroism (CD) can further validate the (3R) configuration .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to avoid oxidation or hydrolysis. Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation to minimize inhalation risks, as similar compounds exhibit respiratory irritation .

Q. What chromatographic techniques are suitable for assessing the purity of this compound?

- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended. Use a C18 column and a mobile phase of methanol/water (gradient elution). For method validation, refer to pharmacopeial guidelines on impurity profiling, which emphasize buffer systems (e.g., pH 7.0 phosphate) and column temperature control to enhance resolution .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound in aquatic systems?

- Methodological Answer: Adopt a tiered approach:

Laboratory Studies: Measure hydrolysis rates under varying pH and temperature using LC-MS quantification. Assess photodegradation via UV exposure experiments .

Ecotoxicology: Use Daphnia magna or algal bioassays to determine EC50 values. Cross-reference with computational models (e.g., QSAR) to predict biodegradation pathways .

Field Studies: Deploy passive samplers in water systems to monitor long-term persistence, leveraging methodologies from environmental analytical chemistry .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer: Systematic optimization is critical:

- Catalytic Conditions: Compare palladium-catalyzed hydrogenation vs. enzymatic reduction for stereoselectivity.

- Reaction Monitoring: Use in-situ FTIR or inline NMR to identify intermediates or side products.

- Purification: Employ preparative HPLC or crystallization trials with solvents of varying polarity. Contradictions may arise from residual solvents or unaccounted stereoisomers; thus, rigorous characterization (e.g., HRMS, 2D NMR) is essential .

Q. How can the compound’s bioactivity be mechanistically linked to its stereochemical configuration?

- Methodological Answer:

- In Silico Modeling: Perform molecular docking studies using protein targets (e.g., enzymes in metabolic pathways) to compare binding affinities of (3R) vs. (3S) configurations.

- In Vitro Assays: Synthesize enantiomers and test inhibition/activation profiles in cell-based models (e.g., CYP450 enzymes).

- Structure-Activity Relationships (SAR): Correlate stereochemical adjustments with bioactivity shifts, as seen in related dihydronaphthalenones with modified hydroxyl/methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.